molecular formula C15H14N4OS2 B11566466 2-Amino-4-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile

2-Amino-4-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B11566466
M. Wt: 330.4 g/mol
InChI Key: LFUSAKNAGIZNBU-UHFFFAOYSA-N
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Description

2-Amino-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions using thiol reagents.

    Addition of the Amino Group: The amino group is incorporated through amination reactions, often using ammonia or amines as the nitrogen source.

    Nitrile Formation: The nitrile group is introduced through cyanation reactions, typically using cyanogen bromide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • 2-Amino-4-methylphenol
  • 2-Amino-4,5-imidazoledicarbonitrile
  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

Comparison:

  • Structural Differences: While these compounds share some functional groups, the overall structure and arrangement of these groups differ, leading to variations in their chemical properties and reactivity.
  • Unique Features: 2-amino-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to the presence of both sulfanyl and nitrile groups on the pyrimidine ring, which is not commonly found in similar compounds.
  • Applications: The unique structure of this compound allows for specific applications in drug development and material science that may not be possible with similar compounds.

This detailed article provides a comprehensive overview of 2-amino-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

2-amino-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H14N4OS2/c1-9-3-5-10(6-4-9)12(20)8-22-14-11(7-16)13(21-2)18-15(17)19-14/h3-6H,8H2,1-2H3,(H2,17,18,19)

InChI Key

LFUSAKNAGIZNBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=NC(=C2C#N)SC)N

Origin of Product

United States

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